molecular formula C15H16N2 B14680453 3-Amino-9-ethyl-6-methylcarbazole CAS No. 35037-15-1

3-Amino-9-ethyl-6-methylcarbazole

Cat. No.: B14680453
CAS No.: 35037-15-1
M. Wt: 224.30 g/mol
InChI Key: GQRPWHKKKIWXDX-UHFFFAOYSA-N
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Description

3-Amino-9-ethyl-6-methylcarbazole is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their tricyclic structure, which consists of two benzene rings fused on either side of a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-9-ethyl-6-methylcarbazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of carbazole derivatives followed by amination. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-9-ethyl-6-methylcarbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted carbazoles, quinones, and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-9-ethyl-6-methylcarbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: This compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-9-ethyl-6-methylcarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: Similar in structure but lacks the methyl group at the 6-position.

    3-Amino-9-methylcarbazole: Similar but has a methyl group instead of an ethyl group at the 9-position.

    3-Amino-6-methylcarbazole: Similar but lacks the ethyl group at the 9-position.

Uniqueness

3-Amino-9-ethyl-6-methylcarbazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties

Properties

CAS No.

35037-15-1

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

9-ethyl-6-methylcarbazol-3-amine

InChI

InChI=1S/C15H16N2/c1-3-17-14-6-4-10(2)8-12(14)13-9-11(16)5-7-15(13)17/h4-9H,3,16H2,1-2H3

InChI Key

GQRPWHKKKIWXDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)N

Origin of Product

United States

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